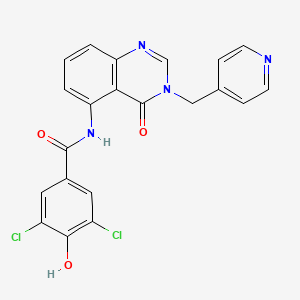![molecular formula C19H12BrClN6O B12367428 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-3,4-dihydro-3,8-dimethyl-4-oxo-6-quinazolinecarbonitrile CAS No. 1414864-34-8](/img/structure/B12367428.png)
2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-3,4-dihydro-3,8-dimethyl-4-oxo-6-quinazolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
J9Z38 is a metabolite of cyantraniliprole, a broad-spectrum agrochemical insecticide belonging to the anthranilic diamide insecticide class. Cyantraniliprole is known for its effectiveness in controlling various pests on fruits, vegetables, cereals, and other crops. J9Z38 is formed as a result of environmental degradation or plant metabolism of cyantraniliprole .
準備方法
Synthetic Routes and Reaction Conditions
J9Z38 is not synthesized directly but is a metabolite generated by the ring closure of cyantraniliprole. The transformation occurs during the environmental degradation or plant metabolism of cyantraniliprole .
Industrial Production Methods
There are no specific industrial production methods for J9Z38 as it is a metabolite of cyantraniliprole. The focus is on the production of cyantraniliprole, which is then applied to crops. J9Z38 is subsequently formed through natural processes in the environment .
化学反応の分析
Types of Reactions
J9Z38 undergoes various chemical reactions, including:
Oxidation: J9Z38 can be oxidized under certain conditions.
Reduction: It can also undergo reduction reactions.
Substitution: J9Z38 can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
The common reagents and conditions for these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives, while reduction may yield reduced forms of J9Z38 .
科学的研究の応用
J9Z38 has several scientific research applications, including:
Chemistry: Used as a key indicator for the indirect detection and evaluation of cyantraniliprole residue levels
Biology: Studied for its role in the metabolism of cyantraniliprole in plants and its environmental fate
Medicine: Research on its potential effects on non-target organisms and its safety profile
Industry: Used in the development of analytical methods for detecting pesticide residues in various crops
作用機序
J9Z38 exerts its effects through the following mechanism:
類似化合物との比較
Similar Compounds
Cyantraniliprole: The parent compound of J9Z38, known for its broad-spectrum insecticidal activity
Chlorantraniliprole: Another anthranilic diamide insecticide with a similar mode of action
Uniqueness of J9Z38
J9Z38 is unique in that it is a metabolite formed from cyantraniliprole, providing insights into the environmental fate and degradation of the parent compound. Its presence is crucial for evaluating the residue levels of cyantraniliprole in various crops .
特性
CAS番号 |
1414864-34-8 |
|---|---|
分子式 |
C19H12BrClN6O |
分子量 |
455.7 g/mol |
IUPAC名 |
2-[5-bromo-2-(3-chloropyridin-2-yl)pyrazol-3-yl]-3,8-dimethyl-4-oxoquinazoline-6-carbonitrile |
InChI |
InChI=1S/C19H12BrClN6O/c1-10-6-11(9-22)7-12-16(10)24-18(26(2)19(12)28)14-8-15(20)25-27(14)17-13(21)4-3-5-23-17/h3-8H,1-2H3 |
InChIキー |
WHYZZHSKSZLNRP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1N=C(N(C2=O)C)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]phenyl]-4-methoxybenzamide](/img/structure/B12367362.png)

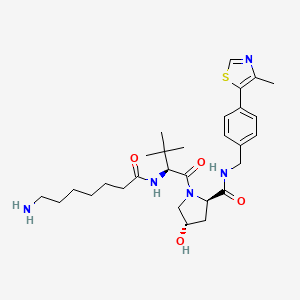
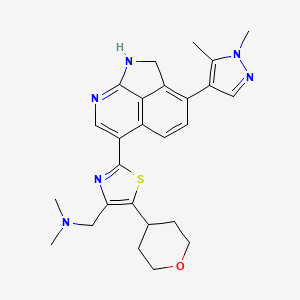
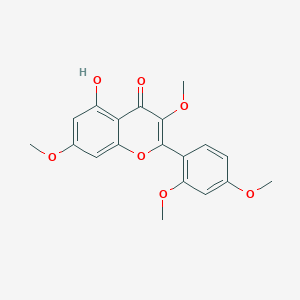
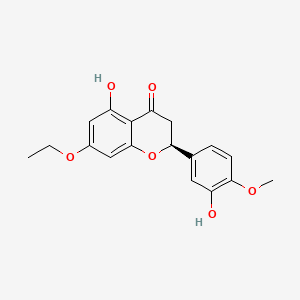
![(1R,3S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30Z,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,2'-oxolane]-20,49-diol](/img/structure/B12367404.png)
![1-[(2S,6R)-4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-2,6-dimethylpiperazin-1-yl]propan-2-ol](/img/structure/B12367412.png)
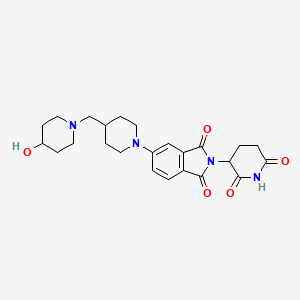
![[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl] 2-bromoacetate](/img/structure/B12367444.png)
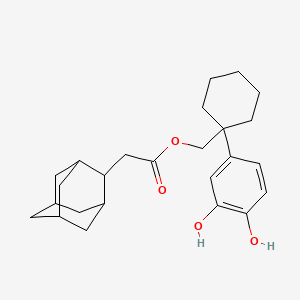
![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B12367451.png)

